molecular formula C84H163NO40 B8115369 TCO-PEG36-acid

TCO-PEG36-acid

Cat. No.: B8115369
M. Wt: 1827.2 g/mol
InChI Key: XODRNEMODIMODD-OWOJBTEDSA-N
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Description

TCO-PEG36-acid: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It consists of a trans-cyclooctene (TCO) moiety, thirty-six polyethylene glycol (PEG) units, and a terminal carboxylic acid group. This compound is known for its high solubility, biocompatibility, and ability to form stable amide bonds with primary amine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of TCO-PEG36-acid typically begins with trans-cyclooctene and polyethylene glycol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a catalyst such as copper(I) for click chemistry reactions

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds. .

    Click Chemistry Reactions: The TCO moiety can undergo rapid and selective reactions with tetrazine-containing compounds, forming stable dihydropyridazine bonds without the need for a catalyst.

Common Reagents and Conditions:

    Coupling Agents: EDC, DCC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM).

    Reaction Conditions: Room temperature, mild conditions, often in the presence of a catalyst for click chemistry reactions

Major Products:

    Amide Bonds: Formed from the reaction of the carboxylic acid group with primary amines.

    Dihydropyridazine Bonds: Formed from the reaction of the TCO moiety with tetrazine-containing compounds

Scientific Research Applications

Chemistry:

    PROTAC Synthesis: TCO-PEG36-acid is widely used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells

Biology:

    Bioconjugation: The compound is used in bioconjugation reactions to label and track biomolecules, such as proteins and nucleic acids, due to its high solubility and biocompatibility

Medicine:

    Drug Delivery: this compound is employed in the development of drug delivery systems, enhancing the solubility and stability of therapeutic agents

Industry:

    Material Science: The compound is used in the design of polymer materials with specific physical and chemical properties for various industrial applications

Mechanism of Action

Mechanism:

    PROTAC Function: TCO-PEG36-acid acts as a linker in PROTACs, joining two ligands that bind to an E3 ubiquitin ligase and a target protein. .

Molecular Targets and Pathways:

    E3 Ubiquitin Ligase: The linker facilitates the recruitment of E3 ubiquitin ligase to the target protein.

    Ubiquitin-Proteasome System: The target protein is ubiquitinated and degraded by the proteasome

Comparison with Similar Compounds

    TCO-PEG24-acid: Similar structure but with twenty-four polyethylene glycol units.

    TCO-PEG12-acid: Contains twelve polyethylene glycol units, resulting in even lower solubility and biocompatibility.

Uniqueness:

    Higher Solubility and Biocompatibility: TCO-PEG36-acid’s longer polyethylene glycol chain provides higher solubility and biocompatibility compared to its shorter counterparts.

    Efficient PROTAC Linker: Its ability to form stable amide bonds and undergo rapid click chemistry reactions makes it a highly efficient linker for PROTAC synthesis.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODRNEMODIMODD-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H163NO40
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1827.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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